molecular formula C7H7Cl2N B1296994 2,3-Dichlorobenzylamine CAS No. 39226-95-4

2,3-Dichlorobenzylamine

Cat. No. B1296994
CAS RN: 39226-95-4
M. Wt: 176.04 g/mol
InChI Key: JHBVZGONNIVXFJ-UHFFFAOYSA-N
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Description

2,3-Dichlorobenzylamine is a halogenated benzylamine derivative . It has a linear formula of Cl2C6H3CH2NH2 . The molecular weight of 2,3-Dichlorobenzylamine is 176.04 .


Synthesis Analysis

2,3-Dichlorobenzylamine undergoes oxidation with hydrogen peroxide in the presence of V2O5 to afford N-(2,3-dichlorobenzyl) 2,3-dichlorobenzaldimine . It may also be used in the synthesis of 5-(2′,3′-dichlorobenzylamino)uracil and 8-substituted quinolines .


Molecular Structure Analysis

The molecular formula of 2,3-Dichlorobenzylamine is C7H7Cl2N . The average mass is 176.043 Da and the monoisotopic mass is 174.995560 Da .


Physical And Chemical Properties Analysis

2,3-Dichlorobenzylamine has a refractive index of n20/D 1.583 (lit.) . It has a boiling point of 136-140 °C/18 mmHg (lit.) and a density of 1.321 g/mL at 25 °C (lit.) .

Scientific Research Applications

Algicidal Activity

2,3-Dichlorobenzylamine derivatives have demonstrated significant algicidal activity against harmful red tides. A study by Choi et al. (2016) synthesized 65 dichlorobenzylamine derivatives and evaluated their effectiveness against four harmful algae species. Compounds 33 and 34 exhibited the highest algicidal activity and were confirmed to be safe for non-target organisms like water fleas (Daphnia magna) and zebrafish (Danio rerio), suggesting their potential use in controlling harmful algae blooms (Choi et al., 2016).

Chemical Synthesis Applications

2,3-Dichlorobenzylamine plays a role in the synthesis of various chemical compounds. Naeimi and Babaei (2017) used a derivative, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), in the condensation reaction between o-phenylenediamine and arylaldehydes. This process, which utilized microwave irradiation, efficiently synthesized benzimidazole derivatives, indicating the relevance of dichlorobenzylamine derivatives in the production of complex organic compounds (Naeimi & Babaei, 2017).

Molecular Structure Studies

In molecular structure research, 2,2′-Dipyridylamine, a compound related to 2,3-Dichlorobenzylamine, was studied by Bilkan et al. (2017) to investigate the effects of solvents on its structure and properties. The study highlighted the importance of chlorine atoms in affecting the molecular interactions, demonstrating the broader impact of dichlorobenzylamine derivatives in molecular chemistry research (Bilkan et al., 2017).

Photovoltaic Applications

In the field of renewable energy, specifically photovoltaic technology, benzylamine (a related compound) has been used to improve the moisture resistance and electronic properties of perovskite films. Wang et al. (2016) found that benzylamine-modified formamidinium lead iodide perovskite films showed enhanced efficiency and stability, underscoring the potential of dichlorobenzylamine derivatives in solar cell technology (Wang et al., 2016).

Safety And Hazards

2,3-Dichlorobenzylamine is classified as causing severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection . In case of exposure, immediate medical attention is required .

properties

IUPAC Name

(2,3-dichlorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBVZGONNIVXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343119
Record name 2,3-Dichlorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichlorobenzylamine

CAS RN

39226-95-4
Record name 2,3-Dichlorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichlorobenzylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
RW Fuller, S Hemrick-Luecke, RE Toomey… - Biochemical …, 1981 - Elsevier
LY134046, 8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride, was a potent inhibitor of norepinephrine N-methyltransferase (NMT) from rat brain or rabbit adrenal glands …
Number of citations: 55 www.sciencedirect.com
WE Bondinell, FW Chapin, JS Frazee… - Drug metabolism …, 1983 - Taylor & Francis
Our rationale and strategy for identifying compounds that se-lectively deplete epinephrine have been described [ll. Briefly, our interest in depleting epinephrine (E) in the adrenal gland …
Number of citations: 25 www.tandfonline.com
WE Bondinell, FW Chapin, GR Girard… - Journal of Medicinal …, 1980 - ACS Publications
In a search for inhibitors of epinephrine biosynthesis as potential therapeutic agents, a series of 13 ring-chlorinated 1, 2, 3, 4-tetrahydroisoquinolines was prepared. These compounds …
Number of citations: 48 pubs.acs.org
VD Kadu, MS Gund, AS Godage - ChemistrySelect, 2021 - Wiley Online Library
A simple process of arylmethylamines C(sp 3 )−H bond functionalization under aerobic condition has been developed for 3,3’‐bis(indolyl)methanes (BIMs) and tris(indolyl)methanes …
GL Grunewald, VH Dahanukar, P Ching… - Journal of medicinal …, 1996 - ACS Publications
In the search for potent and selective inhibitors of the enzyme phenylethanolamine N-methyltransferase (PNMT; EC 2.1.1.28), we examined the effect of ring size or an additional …
Number of citations: 102 pubs.acs.org
JE Arrowsmith, MJ Cook, DJ Hardstone - Journal of the Chemical …, 1979 - pubs.rsc.org
The generation of anions of substituted N-benzylidenebenzylamines and some pyridinoid analogues is described. The site of alkylation of the ambident anion is critically dependent …
Number of citations: 16 pubs.rsc.org
R Soto-Acosta, E Jung, L Qiu, DJ Wilson, RJ Geraghty… - Molecules, 2021 - mdpi.com
Discovery of compound 1 as a Zika virus (ZIKV) inhibitor has prompted us to investigate its 7H-pyrrolo[2,3-d]pyrimidine scaffold, revealing structural features that elicit antiviral activity. …
Number of citations: 7 www.mdpi.com
G Chu, C Li - Organic & biomolecular chemistry, 2010 - pubs.rsc.org
The current syntheses of imines from benzylamines are often performed in organic solvents or under harsh reaction conditions. Clean oxidation of primary benzylamines to imines has …
Number of citations: 106 pubs.rsc.org
BYH Hwang, GY Kuo, C Miao, AP Intoccia - Xenobiotica, 1981 - Taylor & Francis
1. 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (DCTQ), a potent reversible inhibitor of phenylethanolamine N-methyltransferase, was well absorbed, readily metabolized and excreted …
Number of citations: 2 www.tandfonline.com
S Boncel, A Gondela, M Mączka… - …, 2011 - thieme-connect.com
Protocols for the two-step syntheses of new 5-(N-hydroxyalkyl-and 5-N-benzylamino) uracil acyclic nucleosides bearing various functional groups (alkoxy/hydroxy and cyano/ester) are …
Number of citations: 15 www.thieme-connect.com

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